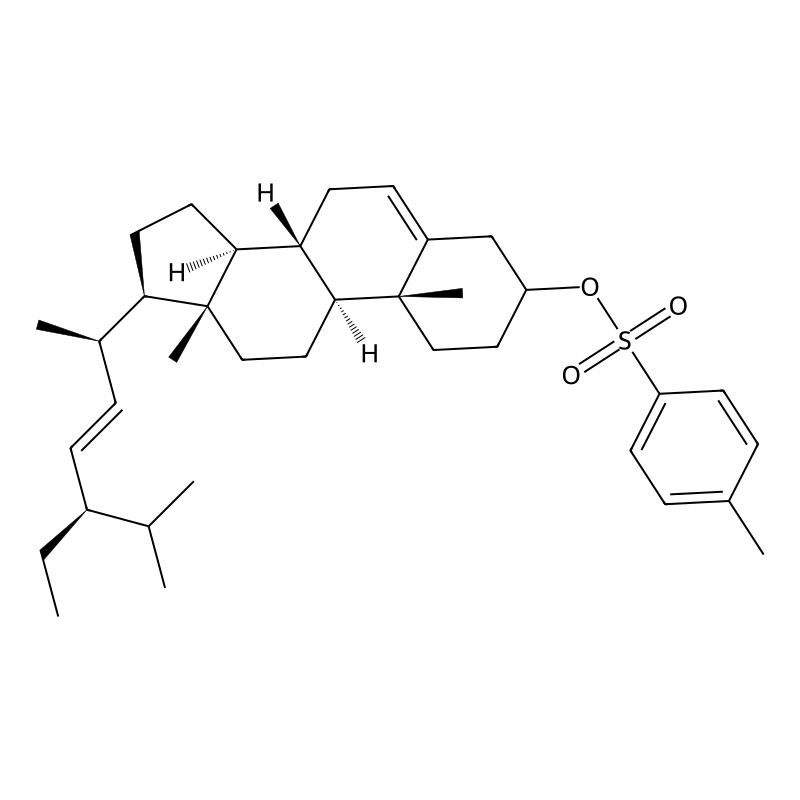

Stigmasteryl tosylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Stigmasteryl tosylate is an organic compound derived from stigmasterol, a phytosterol prevalent in various plant species. It is characterized by the addition of a tosyl group to the hydroxyl functional group of stigmasterol, resulting in a compound with the molecular formula . This modification enhances its reactivity, making it useful in various

- Solvolysis: Stigmasteryl tosylate can be subjected to solvolysis, where it reacts with solvents such as methanol in the presence of bases like potassium acetate. This reaction leads to the formation of stigmasteryl methyl ether, which is a crucial step in synthesizing other sterols .

- Nucleophilic Substitution: The tosylate group is a good leaving group, allowing for nucleophilic substitution reactions with various nucleophiles. This property is exploited in the synthesis of more complex steroid structures .

- Hydrolysis: Under aqueous conditions, stigmasteryl tosylate can undergo hydrolysis to regenerate stigmasterol and produce tosyl alcohol. This reaction can be facilitated by heating or using acidic conditions .

The synthesis of stigmasteryl tosylate typically involves the following steps:

- Formation from Stigmasterol: Stigmasterol is treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine. This reaction results in the formation of stigmasteryl tosylate with a high yield (up to 90%) under controlled conditions .

- Subsequent Reactions: The obtained stigmasteryl tosylate can undergo further transformations, such as solvolysis or nucleophilic substitution, leading to various derivatives like methyl ethers or other steroidal compounds .

Stigmasteryl tosylate finds applications primarily in organic synthesis and medicinal chemistry:

- Intermediate for Steroid Synthesis: It serves as a key intermediate in synthesizing various steroid compounds and derivatives essential for pharmaceutical applications.

- Research Tool: In biochemical research, it is used to study sterol metabolism and biosynthesis pathways due to its reactivity and ability to form derivatives that can be analyzed further .

- Potential Drug Development: While not directly used as a drug itself, its derivatives may have therapeutic potential.

Interaction studies involving stigmasteryl tosylate primarily focus on its reactivity with nucleophiles and solvents rather than direct biological interactions. Research indicates that its reactivity allows for diverse synthetic pathways leading to biologically relevant compounds. Further studies could explore its interactions within biological systems or with specific receptors related to sterols.

Stigmasteryl tosylate shares structural similarities with other phytosteryl tosylates such as sitosteryl tosylate and campesteryl tosylate. These compounds differ primarily in their side-chain structures but exhibit similar reactivity profiles due to the presence of the tosyl group.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Stigmasteryl Tosylate | Derived from stigmasterol | High yield synthesis and versatile reactivity |

| Sitosteryl Tosylate | Derived from sitosterol | Slightly different side-chain affecting properties |

| Campesteryl Tosylate | Derived from campesterol | Similar reactivity but distinct biological effects |

Each compound's uniqueness lies in its specific side-chain structure and resulting biological activities or applications.

The classical synthesis of stigmasteryl tosylate represents the foundational approach for converting stigmasterol into its corresponding sulfonate ester. This transformation employs para-toluenesulfonyl chloride (tosyl chloride) as the sulfonylating agent in the presence of pyridine, which serves both as a solvent and base [2].

Reaction Mechanism and Conditions

The classical tosylation proceeds through a nucleophilic substitution mechanism at the sulfur center of tosyl chloride. The reaction begins when the hydroxyl oxygen of stigmasterol attacks the sulfur atom of tosyl chloride, forming a tetrahedral intermediate [3] [4]. Pyridine plays a crucial dual role in this transformation: it acts as a nucleophilic catalyst by initially attacking tosyl chloride to form N-tosylpyridinium chloride, a highly electrophilic intermediate that readily reacts with the alcohol [3] [4]. Subsequently, the alcohol displaces pyridine to generate the desired tosylate ester while regenerating the catalyst [4].

The standard protocol involves treating stigmasterol with 1.2 to 1.5 equivalents of tosyl chloride in pyridine at room temperature [2] [5]. Under these conditions, the reaction typically requires 24 to 72 hours for completion, yielding stigmasteryl tosylate in 85-96% yield [2] [6]. The extended reaction time ensures complete conversion while minimizing side reactions that can occur at elevated temperatures [2].

Mechanistic Insights

The tosylation mechanism exhibits several key characteristics that distinguish it from simple acylation reactions. The process involves an SN2-type mechanism at the sulfur center, ensuring retention of stereochemistry at the carbon bearing the hydroxyl group [7]. The reaction is facilitated by the formation of the N-tosylpyridinium intermediate, which possesses enhanced electrophilicity compared to tosyl chloride alone [3] [4]. This activation step is critical for achieving high yields under mild conditions.

Base neutralization is essential throughout the reaction as hydrogen chloride is generated during tosylate formation [8] [4]. Pyridine effectively neutralizes this acid, preventing decomposition of acid-sensitive substrates and maintaining reaction efficiency [3]. The stereochemistry of the steroid nucleus remains intact during tosylation, preserving the configuration at all existing stereocenters [2].

| Study | Tosylating Agent | Temperature | Duration | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Bernardo et al., 2006 | TsCl/Pyridine | Room Temperature | Not specified | Not specified | Not specified |

| Journal of Agricultural and Food Chemistry, 2009 | TsCl/Pyridine | 22°C | 72 hours | ~96 | Standard workup |

| Chemical Book, 2021 | TsCl/Pyridine | Room Temperature | 24 hours | 91.2 | Recrystallization from acetone |

| Organic Syntheses Protocol | TsCl/Pyridine | Room Temperature | Standard conditions | Standard yields | Extraction and washing |

Optimization Parameters

Temperature control proves critical for achieving optimal results in classical tosylation. Room temperature conditions (20-25°C) provide the best balance between reaction rate and selectivity [2] [6]. Higher temperatures can accelerate side reactions including elimination and rearrangement processes, particularly problematic for steroids containing multiple functional groups [9]. Conversely, lower temperatures significantly slow the reaction without providing substantial benefits [3].

Solvent selection impacts both reaction efficiency and product purity. Pyridine remains the preferred choice due to its dual functionality as base and solvent [3] [4]. Alternative solvents such as dichloromethane or acetonitrile can be employed when pyridine is used only as a base, but these systems typically require longer reaction times and may exhibit lower yields [10] [11].

The stoichiometry of tosyl chloride influences both conversion and purity. Using 1.2-1.5 equivalents ensures complete conversion while minimizing the formation of bis-tosylate side products [6] [12]. Excess tosyl chloride can lead to over-sulfonylation or reaction with residual moisture, generating para-toluenesulfonic acid that can catalyze unwanted transformations [9].

Novel Catalytic Approaches for Sulfonate Ester Formation

Modern synthetic methodology has introduced several catalytic approaches that enhance the efficiency and selectivity of sulfonate ester formation. These methods address limitations of classical tosylation while expanding the scope of applicable substrates and reaction conditions.

4-Dimethylaminopyridine (DMAP) Catalyzed Systems

DMAP represents a significant advancement in nucleophilic catalysis for tosylation reactions [11] [13] [14]. This catalyst operates through a mechanism distinct from pyridine-mediated tosylation, offering enhanced reactivity and improved selectivity [13]. DMAP first attacks tosyl chloride to form a highly electrophilic N-tosyl-DMAP cation, which exhibits greater reactivity toward alcohols than tosyl chloride itself [13] [15].

The DMAP-catalyzed system typically employs substoichiometric amounts of catalyst (0.1-0.4 equivalents) in combination with an external base such as triethylamine [11] [13]. This approach allows for greater control over reaction conditions and often permits the use of alternative solvents including dichloromethane and acetonitrile [11]. Reaction times are substantially reduced compared to classical conditions, with many transformations completing within 2-8 hours [13] [15].

| Catalyst/Method | Mechanism | Advantages | Temperature Range | Typical Catalyst Loading |

|---|---|---|---|---|

| DMAP (4-Dimethylaminopyridine) | Nucleophilic catalysis via N-tosylpyridinium intermediate | Enhanced reactivity, faster rates | Room temperature to reflux | 0.1-0.4 equiv |

| Lewis Acid Catalysis | Metal coordination activation | Mild conditions, high selectivity | Room temperature | 0.1-0.2 equiv |

| Pyridine/DMAP combination | Dual activation pathway | Optimized efficiency | Room temperature | 0.1 equiv DMAP |

| Water-solvent method | Phase transfer catalysis | Environmentally friendly | 20-25°C | 5% KOH |

| Triethylamine base | Base-promoted tosylation | Simple procedure | Room temperature | 1.5 equiv |

The enhanced nucleophilicity of DMAP compared to pyridine stems from the electron-donating dimethylamino substituent, which increases the electron density on the pyridine nitrogen [13]. This increased nucleophilicity translates to faster formation of the activated tosylating species and consequently higher reaction rates [14]. Additionally, DMAP catalysis often proceeds with improved regioselectivity when multiple hydroxyl groups are present [16].

Lewis Acid Catalyzed Transformations

Lewis acid catalysis has emerged as a powerful strategy for activating sulfonyl compounds toward nucleophilic attack [17] [18] [19]. Metal catalysts such as calcium triflimide Ca(NTf₂)₂, zinc triflimide Zn(NTf₂)₂, and lanthanum triflate La(OTf)₃ have demonstrated effectiveness in promoting sulfonate ester formation under mild conditions [17] [18].

The proposed mechanism involves coordination of the Lewis acid to the sulfonyl oxygen, increasing the electrophilicity of the sulfur center [17] [18]. This activation facilitates nucleophilic attack by the alcohol substrate, leading to efficient tosylate formation. Lewis acid catalysis offers several advantages including mild reaction conditions, high functional group tolerance, and reduced formation of side products [17].

Calcium-based catalysts have shown particular promise due to their low cost, stability, and excellent performance [17] [19]. Ca(OTf)₂ provides similar efficiency to Ca(NTf₂)₂ at approximately ten times lower cost, making it attractive for larger scale applications [17]. These systems typically operate at room temperature with catalyst loadings of 0.1-0.2 equivalents [17] [18].

Water-Solvent Hybrid Methods

Environmental considerations have driven the development of water-compatible tosylation methods that reduce reliance on organic solvents [10]. These approaches utilize phase-transfer catalysis principles to enable tosylation in aqueous or mixed aqueous-organic systems [10]. Potassium hydroxide serves as both base and phase-transfer agent, facilitating the reaction between hydrophobic steroid substrates and tosyl chloride [10].

The water-solvent method demonstrates particular utility for substrates that are sensitive to strongly basic conditions or elevated temperatures [10]. Reaction rates are often comparable to classical methods while offering improved environmental profiles and simplified workup procedures [10]. However, these methods may exhibit limited applicability to highly hydrophobic substrates or those prone to hydrolysis [10].

Purification Techniques for Steroidal Tosylates

The purification of steroidal tosylates requires specialized techniques that account for the unique properties of these compounds, including their moderate polarity, potential acid sensitivity, and structural similarity to starting materials and side products.

Column Chromatography Methods

Silica gel column chromatography remains the most widely employed purification technique for steroidal tosylates [20] [21] [22]. The method exploits differences in polarity between the tosylate product, unreacted starting material, and side products to achieve separation [20]. Typical solvent systems employ mixtures of hexane and ethyl acetate, with gradients ranging from 5% to 40% ethyl acetate depending on the specific substrate and impurity profile [20] [21].

The success of column chromatography depends critically on proper column preparation and gradient selection. Pre-treatment of silica gel with triethylamine can prevent acid-catalyzed decomposition of tosylates during purification [23]. Column loading should not exceed 2-3% by weight to ensure adequate resolution [20]. Flow rates must be carefully controlled as excessive speed can lead to band broadening and poor separation [20].

Flash chromatography offers a rapid alternative to conventional column chromatography, reducing purification times from hours to minutes [20] [21]. This technique employs higher flow rates and finer silica gel particles to achieve faster separations [21]. However, the rapid elution requires careful optimization of solvent gradients to maintain resolution [21].

| Method | Solvent System | Typical Purity (%) | Recovery Yield (%) | Time Required | Special Considerations |

|---|---|---|---|---|---|

| Column Chromatography (Silica Gel) | Hexane/EtOAc gradients | 85-95 | 70-85 | 2-4 hours | Acid-sensitive compounds may decompose |

| Recrystallization | Acetone, Ethanol, or mixed solvents | 90-98 | 75-90 | 12-24 hours | Multiple recrystallizations may be needed |

| Flash Chromatography | Hexane/EtOAc (rapid elution) | 85-95 | 75-85 | 1-2 hours | Requires careful gradient optimization |

| Preparative TLC | Various organic solvent systems | 80-90 | 60-80 | 2-3 hours | Limited scale |

| Crystallization from Mixed Solvents | Acetone/Ethanol mixtures | 90-97 | 80-95 | 24-48 hours | Temperature control critical |

Crystallization and Recrystallization Strategies

Crystallization techniques provide an effective means for purifying steroidal tosylates while simultaneously concentrating the product [24] [25] [20]. The choice of crystallization solvent significantly impacts both purity and recovery yield [25]. Acetone, ethanol, and their mixtures represent commonly employed solvents due to their ability to discriminate between tosylates and typical impurities [6] [20].

The crystallization process benefits from controlled cooling rates and seeding with pure crystals when available [25] [26]. Rapid cooling often produces smaller crystals with higher surface area, potentially trapping impurities within the crystal lattice [25]. Conversely, slow cooling promotes larger crystal formation with improved purity but may result in lower recovery yields [25].

Mixed solvent systems offer enhanced selectivity by exploiting differential solubility patterns [24] [20]. A typical approach involves dissolving the crude material in a good solvent (such as acetone) followed by gradual addition of a poor solvent (such as hexane) until incipient crystallization occurs [20]. Temperature control during this process proves critical for achieving optimal results [25].

Advanced Separation Techniques

High-speed counter-current chromatography (HSCCC) has emerged as a powerful technique for purifying steroidal compounds including tosylates [27] [28]. This method utilizes the differential partitioning of compounds between two immiscible liquid phases, eliminating the need for solid support materials [27]. HSCCC offers several advantages including high sample capacity, no irreversible adsorption, and complete sample recovery [27].

The selection of appropriate solvent systems for HSCCC requires careful consideration of the partition coefficients of the target compound and impurities [27] [28]. Successful systems for steroid purification often employ combinations of hexane, ethyl acetate, acetonitrile, and water in various ratios [27]. The optimal system provides partition coefficients between 0.5 and 2.0 for efficient separation [27].

Supercritical fluid extraction (SFE) represents another advanced technique applicable to steroid purification [27]. This method utilizes supercritical carbon dioxide as the extraction medium, offering advantages including low toxicity, easy removal, and selective extraction capabilities [27]. SFE proves particularly useful for removing non-polar impurities from polar tosylate products [27].

Quality Control and Analysis

The assessment of tosylate purity requires multiple analytical techniques to ensure product quality [29] [30]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides the most comprehensive analysis, allowing determination of conversion, identification of impurities, and assessment of product integrity [20] [31]. The tosyl methyl group appears as a characteristic singlet around 2.45 ppm, providing a convenient integration standard [31].

High-performance liquid chromatography (HPLC) offers quantitative analysis capabilities and can detect trace impurities not readily observable by NMR [29]. Reverse-phase HPLC systems using C18 columns with acetonitrile-water gradients provide good separation of steroid tosylates from related compounds [29]. Mass spectrometry can confirm product identity and detect unexpected side products [29].

Melting point determination provides a simple assessment of purity, with pure steroidal tosylates typically exhibiting sharp melting ranges [20]. Infrared spectroscopy can confirm the presence of tosylate functionality through characteristic sulfonate stretching frequencies around 1350 and 1170 cm⁻¹ [20]. Elemental analysis offers additional confirmation of product composition and can detect the presence of residual solvents or inorganic impurities [20].